5-THIOPHEN-2-YL-1H-INDAZOLE
Overview
Description
5-THIOPHEN-2-YL-1H-INDAZOLE is a heterocyclic compound that features both a thiophene ring and an indazole ring Thiophene is a five-membered ring containing sulfur, while indazole is a bicyclic structure composed of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
Indazole derivatives, which include 5-thiophen-2-yl-1h-indazole, have been found to possess a wide variety of biological properties . These properties suggest that this compound may interact with multiple targets, including those involved in anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .
Mode of Action
Indazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may interact with its targets in a similar manner. The interaction of this compound with its targets could lead to changes in cellular processes, resulting in its observed biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indazole derivatives , it is likely that this compound affects multiple pathways. These could include pathways related to inflammation, microbial infection, HIV infection, cancer progression, glucose metabolism, protozoal infection, and blood pressure regulation .
Result of Action
Given the broad range of biological activities associated with indazole derivatives , it is likely that this compound induces a variety of molecular and cellular changes. These could include changes in gene expression, protein activity, cellular signaling, and cellular metabolism, among others .
Biochemical Analysis
Biochemical Properties
5-(Thiophen-2-yl)-1H-indazole plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. For instance, this compound can act as an inhibitor of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. By inhibiting these kinases, 5-(Thiophen-2-yl)-1H-indazole can modulate signaling pathways that are crucial for cell growth and proliferation . Additionally, it has been shown to bind to proteins involved in oxidative stress responses, thereby affecting cellular redox balance .
Cellular Effects
The effects of 5-(Thiophen-2-yl)-1H-indazole on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those related to apoptosis and cell cycle regulation . By modulating these pathways, 5-(Thiophen-2-yl)-1H-indazole can induce cell death in cancer cells, making it a potential candidate for anticancer therapies . Furthermore, it affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell survival and metabolism .
Molecular Mechanism
At the molecular level, 5-(Thiophen-2-yl)-1H-indazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, altering their activity . This binding can result in the inhibition or activation of these molecules, depending on the context. For example, by inhibiting certain kinases, 5-(Thiophen-2-yl)-1H-indazole can prevent the phosphorylation of downstream targets, thereby disrupting signaling cascades that promote cell proliferation . Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Thiophen-2-yl)-1H-indazole have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that 5-(Thiophen-2-yl)-1H-indazole can have sustained effects on cellular function, particularly in terms of inhibiting cell proliferation and inducing apoptosis . These effects are consistent over time, indicating that the compound maintains its biological activity during extended periods of observation .
Dosage Effects in Animal Models
The effects of 5-(Thiophen-2-yl)-1H-indazole vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while still exerting its biological activity . At higher doses, 5-(Thiophen-2-yl)-1H-indazole can induce toxic effects, such as liver damage and oxidative stress . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
5-(Thiophen-2-yl)-1H-indazole is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into various metabolites . These metabolic transformations can affect the biological activity of 5-(Thiophen-2-yl)-1H-indazole, as some metabolites may retain activity while others may be inactive .
Transport and Distribution
Within cells and tissues, 5-(Thiophen-2-yl)-1H-indazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, 5-(Thiophen-2-yl)-1H-indazole can accumulate in specific compartments, such as the cytoplasm and nucleus . This localization is crucial for its biological activity, as it allows the compound to interact with its target molecules .
Subcellular Localization
The subcellular localization of 5-(Thiophen-2-yl)-1H-indazole is an important aspect of its function. This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and induce apoptosis . Additionally, it can be found in the nucleus, where it interacts with transcription factors and modulates gene expression . The targeting of 5-(Thiophen-2-yl)-1H-indazole to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-THIOPHEN-2-YL-1H-INDAZOLE typically involves the formation of the indazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-bromoacetophenone with hydrazine hydrate can form the indazole ring, which can then be coupled with thiophene-2-boronic acid using a palladium-catalyzed Suzuki coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-THIOPHEN-2-YL-1H-INDAZOLE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
5-THIOPHEN-2-YL-1H-INDAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler structure with similar electronic properties.
Indazole: Shares the indazole ring but lacks the thiophene moiety.
Thiopropamine: A stimulant with a thiophene ring, similar in structure but different in function.
Uniqueness
5-THIOPHEN-2-YL-1H-INDAZOLE is unique due to the combination of the thiophene and indazole rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-thiophen-2-yl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-11(14-5-1)8-3-4-10-9(6-8)7-12-13-10/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSZFAHQGNTAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC3=C(C=C2)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696221 | |
Record name | 5-(Thiophen-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-39-9 | |
Record name | 5-(2-Thienyl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885272-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Thiophen-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.